1,3-Dimethyl-2-(trichloromethoxy)benzene chemical structure and properties
1,3-Dimethyl-2-(trichloromethoxy)benzene chemical structure and properties
The following technical guide provides an in-depth analysis of 1,3-Dimethyl-2-(trichloromethoxy)benzene , also known as 2,6-dimethylphenyl trichloromethyl ether .
This guide is structured for researchers and process chemists, focusing on the compound's synthesis, reactivity, and application as a critical intermediate in the production of fluorinated aryl ethers.
Chemical Identity & Structural Analysis[1][2][3][4]
1,3-Dimethyl-2-(trichloromethoxy)benzene is a specialized chlorinated aromatic ether. It belongs to the class of aryl trichloromethyl ethers , which are primarily utilized as high-reactivity precursors for trifluoromethoxy (-OCF
Structural Specifications
| Property | Detail |
| IUPAC Name | 1,3-Dimethyl-2-(trichloromethoxy)benzene |
| Common Name | 2,6-Dimethylphenyl trichloromethyl ether |
| CAS Number | Not widely listed; Analogous to 34888-05-6 (Parent) |
| Molecular Formula | C |
| Molecular Weight | 239.52 g/mol |
| SMILES | CC1=C(OC(Cl)(Cl)Cl)C(C)=CC=C1 |
| Key Functional Group | Trichloromethoxy (-OCCl |
Steric & Electronic Environment
The molecule features a trichloromethoxy group flanked by two methyl groups at the ortho positions (2,6-substitution relative to the ether linkage).
-
Steric Hindrance: The bulky ortho-methyl groups provide significant steric shielding to the oxygen atom. This steric crowding retards hydrolytic attack compared to the unsubstituted parent (trichloromethoxybenzene), making this congener isolable but still moisture-sensitive.
-
Electronic Effect: The electron-donating methyl groups activate the benzene ring, but the strong electron-withdrawing nature of the -OCCl
group (via induction) balances this, deactivating the ring toward further electrophilic aromatic substitution.
Synthesis & Manufacturing Protocols
The synthesis of sterically hindered aryl trichloromethyl ethers is non-trivial due to the potential for competitive benzylic chlorination of the methyl groups. The most robust "self-validating" protocol involves the Chlorination of Chlorothionoformates , avoiding direct radical chlorination of anisoles which often leads to inseparable mixtures.
Preferred Route: The Chlorothionoformate Pathway
This method ensures regioselectivity by pre-installing the carbon atom on oxygen before chlorination.
Step 1: Synthesis of 2,6-Dimethylphenyl Chlorothionoformate
Reagents: 2,6-Dimethylphenol (2,6-Xylenol), Thiophosgene (CSCl
-
Protocol:
-
Dissolve 2,6-dimethylphenol in 10% NaOH solution.
-
Cool to 0–5°C.
-
Add thiophosgene dropwise (highly toxic; use rigorous containment).
-
Extract the resulting O-(2,6-dimethylphenyl) chlorothionoformate with chloroform.
-
Validation: Monitor disappearance of -OH stretch in IR; appearance of C=S stretch.
-
Step 2: Chlorination to Trichloromethyl Ether
Reagents: Cl
-
Protocol:
-
Dissolve the chlorothionoformate in CCl
or chlorinated solvent. -
Introduce Cl
gas at elevated temperature (60–80°C). -
The sulfur is extruded as SCl
(sulfur dichloride) or S Cl . -
Purification: Fractional distillation under reduced pressure.
-
Critical Control Point: Temperature must be controlled to prevent conversion to the chloroformate (Ar-OCOCl) via oxygen-chlorine exchange.
-
Experimental Visualization
The following diagram illustrates the logical flow of the synthesis and potential side reactions.
Figure 1: Synthetic pathway via chlorothionoformate intermediate, minimizing benzylic chlorination.
Physicochemical Properties[2][3][4][5][6][7]
Due to the specialized nature of this intermediate, experimental data is often proprietary. The following values are derived from structure-property relationship (SPR) models and analogous aryl trichloromethyl ethers.
| Property | Value / Prediction | Context |
| Physical State | Liquid or Low-melting Solid | 2,6-dimethyl substitution increases symmetry, potentially raising MP compared to liquid parent. |
| Boiling Point | ~255–265 °C (est.) | Higher than parent (237°C) due to methyl groups. |
| Density | ~1.35 g/cm³ | High density due to trichloro- group. |
| Lipophilicity (LogP) | ~4.5 | Highly lipophilic; -OCCl |
| Solubility | Soluble in DCM, CCl | Hydrolyzes in water/alcohols. |
| Stability | Moisture Sensitive | Slowly hydrolyzes to carbonate/chloroformate in air. |
Reactivity & Mechanisms
The core utility of 1,3-Dimethyl-2-(trichloromethoxy)benzene lies in its reactivity as a "pseudo-acid chloride" of the ether world.
A. Fluorination (The Swarts Reaction)
The primary application is the conversion to 1,3-dimethyl-2-(trifluoromethoxy)benzene via halogen exchange. This is a critical step in synthesizing fluorinated agrochemicals.
-
Reagents: SbF
(Antimony trifluoride) + SbCl (catalyst) or anhydrous HF. -
Mechanism: Lewis acid-assisted ionization of the C-Cl bond followed by fluoride attack.
B. Hydrolytic Decomposition
Upon exposure to moisture, the trichloromethoxy group degrades. The steric bulk of the 2,6-dimethyl groups slows this process, but does not stop it.
-
Pathway:
-
Hydrolysis to Chlorocarbonate (Chloroformate):
-
Further hydrolysis to Carbonate or Phenol depending on pH.
-
Reactivity Diagram
Figure 2: Divergent reactivity pathways: Fluorination (synthetic utility) vs. Hydrolysis (degradation).
Applications in Drug & Agrochemical Development
Agrochemical Intermediates
The 2,6-dimethyl-trifluoromethoxy motif is a bioisostere for other lipophilic groups but offers unique metabolic stability. The trichloromethyl ether is the obligate precursor .
-
Target Classes: Pyrethroid insecticides and specific herbicides where the "2,6-blocking" pattern prevents metabolic ring hydroxylation, extending the active life of the compound in the field.
Pharmaceutical Synthons
-
Lipophilicity Modulation: The conversion to -OCF
increases membrane permeability (LogP) without adding reactive handles. -
Conformational Locking: The steric clash between the 2,6-methyls and the ether oxygen forces the -OCF
group perpendicular to the ring, creating a unique 3D vector for receptor binding.
Safety & Handling Protocols
Warning: This compound is a potent alkylating agent and releases HCl upon contact with moisture.
-
Containment: Handle strictly within a fume hood or glovebox.
-
PPE: Neoprene gloves, chemical splash goggles, and face shield.
-
Incompatibility:
-
Water/Alcohols: Violent reaction releasing HCl.
-
Bases: Rapid exothermic hydrolysis.
-
Metals: Corrosive to standard steel; use glass-lined or Hastelloy reactors.
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at <10°C.
References
-
Feiring, A. E. (1979). "Chemistry in hydrogen fluoride. 7. A novel synthesis of aryl trifluoromethyl ethers." The Journal of Organic Chemistry, 44(16), 2907–2910. Link
- Yarovenko, N. N., & Vasil'eva, A. S. (1958). "Preparation of aryl trichloromethyl ethers." Journal of General Chemistry USSR, 28, 2537.
- Matoušek, V., et al. (2011). "Synthesis of aryl trifluoromethyl ethers." Organic Letters, 13(20), 5762–5765.
-
PubChem Compound Summary. "Benzene, (trichloromethoxy)-" (Parent structure data). Link
